2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one is a compound belonging to the quinazolinone family, which has garnered attention for its potential biological activities. This compound features an ethylamino group that may influence its solubility and reactivity, making it a subject of interest in medicinal chemistry and pharmacological research.
The compound is synthesized through various chemical methods, primarily involving the reaction of quinazolinone derivatives with ethylamine. Its relevance in scientific research stems from its structural properties and potential applications in drug development.
2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one can be classified as:
The synthesis of 2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one typically involves the following steps:
The molecular structure of 2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one can be represented as follows:
The structural characteristics include:
2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one can undergo several chemical reactions:
The mechanism of action of 2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets within biological systems.
Research indicates that modifications in the structure (such as substituent variations) can significantly impact its biological activity and mechanism.
The physical properties of 2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one include:
Key chemical properties include:
Analytical techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the identity and purity of synthesized compounds.
2-[(Ethylamino)methyl]-3,4-dihydroquinazolin-4-one has several scientific applications:
The core 3,4-dihydroquinazolin-4-one scaffold is typically synthesized via acid-catalyzed cyclocondensation of anthranilic acid with aldehydes or ketones. For 2-[(ethylamino)methyl] derivatives, ortho-aminobenzoic acid reacts with formaldehyde under reflux conditions to form an unstable Schiff base intermediate. This intermediate undergoes intramolecular cyclization, facilitated by Brønsted acids (e.g., HCl) or Lewis acids (e.g., ZnCl₂), yielding the unsubstituted quinazolinone precursor. Reaction optimization studies reveal that acetic acid as a solvent at 80°C for 6–8 hours achieves 75–85% yields, while microwave-assisted condensation reduces reaction times to <30 minutes with comparable efficiency [4].
The critical 2-(aminomethyl) modification is introduced through reductive alkylation or nucleophilic substitution. The quinazolinone precursor is first halogenated at the C2 position using phosphorus oxychloride to form 2-chloromethylquinazolinone. Subsequent reaction with ethylamine in tetrahydrofuran (THF) at 0–25°C incorporates the ethylamino moiety via Sₙ2 displacement. Alternative pathways involve Mannich-type reactions, where pre-formed quinazolinone reacts with formaldehyde and ethylamine hydrochloride, generating the aminomethyl bridge in a single step. Solvent screening indicates acetonitrile optimizes nucleophilicity, delivering 70–90% yields. Steric hindrance from C3 substituents can reduce yields by 15–20%, necessitating excess ethylamine (2.5 equiv.) for complete conversion [4] [8].
Conversion of the free base to its hydrochloride salt significantly enhances aqueous solubility for biological testing. This is achieved by treating 2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one with hydrogen chloride (1.0–1.2 equiv.) in anhydrous diethyl ether or ethanol. Crystallization kinetics studies demonstrate that slow antisolvent addition (e.g., ethyl acetate) into saturated ethanolic HCl solutions yields monohydrate crystals with >95% purity. The hydrochloride salt exhibits 20-fold higher solubility in physiological buffers (PBS pH 7.4) compared to the free base, attributed to protonation of the tertiary amine (pKₐ ≈ 9.2) and ionic hydration effects. X-ray diffraction confirms salt formation via characteristic N⁺–H···Cl⁻ hydrogen bonding [8].
Table 1: Optimization of Cyclocondensation and Alkylation Steps
Parameter | Cyclocondensation | Alkylation | Salt Formation |
---|---|---|---|
Optimal Reagent | Anthranilic acid + HCHO | 2-ClCH₂-intermediate + EtNH₂ | HCl in Et₂O |
Catalyst/Solvent | AcOH (neat) | CH₃CN | Anhydrous ethanol |
Temperature (°C) | 80 | 25 | 0–5 (crystallization) |
Time | 6–8 h | 4–6 h | 1 h + crystallization |
Yield Range | 75–85% | 70–90% | 90–95% |
Key Impurity | Dimers (5–8%) | Di-alkylated byproduct | Free base (<2%) |
Modern synthetic approaches emphasize atom economy and reduced waste. A one-pot, three-component reaction combines anthranilic acid, formaldehyde, and ethylamine under solvent-free conditions at 60°C. This cascade involves imine formation, cyclization, and nucleophilic addition without exogenous catalysts, achieving 80–88% isolated yields. Mechanistic studies confirm the ethylamine acts as both reactant and base, neutralizing in situ-generated acids to drive equilibrium toward product formation. Comparative life-cycle assessment (LCA) reveals solvent-free protocols reduce E-factor (waste-to-product ratio) by 65% compared to traditional routes [3] [7].
Visible light-mediated synthesis offers a sustainable alternative. 2-Aminobenzamide derivatives undergo photocyclization with in situ-generated imines from ethylamine and aldehydes under blue LED light (450 nm). This method utilizes eosin Y as an organophotocatalyst (0.5 mol%) in aqueous ethanol, enabling electron transfer-initiated ring closure at ambient temperature. Reaction scope analysis shows tolerance for electron-donating substituents on the phenyl ring (e.g., 6-OMe, 7-CH₃), though strong electron-withdrawing groups (e.g., 6-NO₂) reduce efficiency by 40%. This approach achieves 60–78% yields with a 100% renewable energy input [7] [9].
The quinazolinone core serves as a platform for C–C bond formation via palladium-catalyzed coupling. Iodination at C6/C8 positions using N-iodosuccinimide (NIS) in DMF yields halogenated precursors (85–90%). Subsequent Sonogashira coupling with terminal alkynes employs Pd(PPh₃)₂Cl₂ (5 mol%) and CuI (10 mol%) in triethylamine at 60°C. Key derivatives include:
Table 2: Sonogashira Coupling Derivatives and Optical Properties
Derivative | R Group | Yield (%) | λₘₐₓ (nm) | ε (10³ M⁻¹cm⁻¹) |
---|---|---|---|---|
6-(PhCC)-2-[(EtNHCH₂)-4-quinazolinone | C₆H₅ | 82 | 342 | 8.5 |
6-(p-MeO-C₆H₄CC)-2-[(EtNHCH₂)-4-quinazolinone | 4-CH₃OC₆H₄ | 78 | 352 | 9.1 |
6-(nPrCC)-2-[(EtNHCH₂)-4-quinazolinone | CH₂CH₂CH₃ | 65 | 325 | 6.8 |
8-(PhCC)-2-[(EtNHCH₂)-4-quinazolinone | C₆H₅ (C8 isomer) | 71 | 338 | 7.9 |
The ethylamino group enables conjugation with bioactive warheads. Treatment with succinic anhydride introduces a terminal carboxylic acid, which is coupled with O-(tetrahydropyran-2-yl)hydroxylamine using EDC/HOBt. Acidic deprotection (TFA/H₂O) unveils the hydroxamic acid functionality, crucial for metalloenzyme inhibition. Molecular modeling confirms the linker spans 12–15 Å—optimal length for simultaneous engagement of PI3K and HDAC active sites. Biological evaluation demonstrates dual PI3Kγ/HDAC6 inhibition (IC₅₀ = 9.7 nM and 8.2 nM, respectively) with 50-fold selectivity over other isoforms. This positions hydroxamic acid-functionalized derivatives as promising antitumor agents [2] [5].
Concluding Remarks
Synthetic access to 2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one leverages both classical cyclocondensation-alkylation sequences and innovative multicomponent/photochemical routes. Post-synthetic modifications via Sonogashira coupling or hydroxamic acid incorporation enable rapid diversification for structure-activity studies. These methodologies establish a robust chemical toolbox for developing quinazolinone-based therapeutic candidates.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1